molecular formula C11H20N4O7 B108598 L-Arginine 2-oxoglutarate CAS No. 16856-18-1

L-Arginine 2-oxoglutarate

Cat. No. B108598
CAS RN: 16856-18-1
M. Wt: 320.3 g/mol
InChI Key: PGRNZHOQVAPMFX-WCCKRBBISA-N
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Description

L-Arginine 2-oxoglutarate (also known as L-Arginine alpha-ketoglutarate) is a compound that combines the amino acid L-Arginine with 2-oxoglutarate, a key intermediate in the Krebs cycle and amino acid metabolism. L-Arginine is a conditionally essential amino acid and a precursor for the synthesis of nitric oxide (NO), which plays a crucial role in regulating vascular tone and hemodynamics . It is involved in various physiological processes, including the synthesis of creatine, polyamines, and proline, and it has been shown to have beneficial effects on cardiovascular health, immune response, and anti-aging .

Synthesis Analysis

The synthesis of L-Arginine 2-oxoglutarate involves the combination of L-Arginine with 2-oxoglutarate. While the specific synthesis methods for L-Arginine 2-oxoglutarate are not detailed in the provided papers, the synthesis of related compounds and the metabolism of L-Arginine have been extensively studied. For instance, L-Arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans . Additionally, the synthesis of deuterium-labelled 3-hydroxy-L-arginine, a related compound, has been reported, demonstrating the complexity of synthesizing L-Arginine derivatives .

Molecular Structure Analysis

The molecular structure of L-Arginine 2-oxoglutarate is characterized by the presence of an amino acid (L-Arginine) bound to a dicarboxylic acid (2-oxoglutarate). The binding of L-Arginine to 2-oxoglutarate can influence the reactivity and stability of the molecule. For example, in the enzyme lysyl hydroxylase, which is involved in collagen synthesis, the residue Arg-700 binds the C-5 carboxyl group of 2-oxoglutarate, highlighting the importance of the arginine-2-oxoglutarate interaction .

Chemical Reactions Analysis

L-Arginine 2-oxoglutarate is involved in various chemical reactions, particularly in the synthesis of nitric oxide (NO) via nitric oxide synthase (NOS) . The compound also plays a role in the arginine-dependent simultaneous formation of ethylene and succinate from 2-oxoglutarate by an enzyme from Pseudomonas syringae . This dual-circuit mechanism involves the binding of L-Arginine and 2-oxoglutarate, leading to the production of multiple metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Arginine 2-oxoglutarate are influenced by its amino acid and dicarboxylic acid components. L-Arginine is known to induce an antioxidant response to prevent oxidative stress by stimulating glutathione synthesis and activating the Nrf2 pathway . The presence of 2-oxoglutarate, a key metabolite in the Krebs cycle, suggests that L-Arginine 2-oxoglutarate may also play a role in energy metabolism. Moreover, the improvement of the intracellular environment for enhancing L-Arginine production in Corynebacterium glutamicum has been studied, indicating the importance of optimizing ATP supply for efficient biosynthesis .

Scientific Research Applications

  • Biochemical Pathways and Metabolic Networks

    • Field: Biochemistry and Microbiology .
    • Application: AKG participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . It is an essential metabolite in virtually all organisms .
    • Method: The enzymatic systems and the metabolic networks mediating the synthesis of AKG are studied. Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG are emphasized .
    • Results: The study emphasizes the efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress and nutrient supplementation that result in the optimal production of AKG .
  • Bone Tissue Formation

    • Field: Biomedical Science .
    • Application: AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .
    • Results: The study suggests that AKG could potentially aid in bone tissue formation .
  • Amino Acid, Glucosinolate, Flavonoid, Alkaloid, and Gibberellin Biosynthesis

    • Field: Plant Science .
    • Application: The tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate (2-OG) is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases .
    • Method: The study discusses the biochemistry and molecular biology of 2-OG metabolism occurring in different biological systems .
    • Results: The study indicates the importance of 2-OG and 2-OG dependent dioxygenases not only in glucosinolate, flavonoid and alkaloid metabolism but also in GA and amino acid metabolism .
  • Industrial Biocatalysis

    • Field: Industrial Chemistry .
    • Application: Amino acid hydroxylation is the most common industrial application of 2-oxoglutarate-dependent oxygenases . These enzymes are promising candidates for the biocatalytic production of derivatized amino acids, which serve as building blocks for the chemical industry .
    • Results: Several filed patents attest to the enzyme family’s potential for the biocatalytic production of derivatized amino acids .
  • Antibiotic Synthesis

    • Field: Pharmaceutical Industry .
    • Application: 2-oxoglutarate-dependent oxygenases are used in the synthesis of antibiotics .
    • Results: The study suggests that 2-oxoglutarate-dependent oxygenases could potentially be used in the synthesis of antibiotics .
  • Agriculture

    • Field: Agriculture .
    • Application: 2-OG is used in the biosynthesis of a diverse set of compounds, especially of secondary metabolites .
    • Method: The study discusses the biochemistry and molecular biology of 2-OG metabolism occurring in different biological systems .
    • Results: The study indicates the importance of 2-OG and 2-OG dependent dioxygenases not only in glucosinolate, flavonoid and alkaloid metabolism but also in GA and amino acid metabolism .
  • Nutritional Supplement and Therapeutic Agent

    • Field: Nutrition and Therapeutics .
    • Application: AKG is utilized as a nutritional supplement and a therapeutic agent .
    • Results: The study suggests that AKG could potentially be used as a nutritional supplement and a therapeutic agent .
  • Precursor to Value-Added Products

    • Field: Industrial Chemistry .
    • Application: AKG is a precursor to a variety of value-added products such as ethylene and heterocyclic compounds .
    • Results: The study suggests that AKG could potentially be used to produce value-added products .
  • Amino Acid Modification

    • Field: Industrial Biocatalysis .
    • Application: 2-oxoglutarate-dependent oxygenases are used for the biocatalytic production of derivatized amino acids, which serve as building blocks for the chemical industry .
    • Results: Several filed patents attest to the enzyme family’s potential for the biocatalytic production of derivatized amino acids .

Safety And Hazards

L-Arginine 2-oxoglutarate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a very important biomolecule as it is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most, if not all organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRNZHOQVAPMFX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937505
Record name 2-Oxopentanedioic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine 2-oxoglutarate

CAS RN

16856-18-1, 5256-76-8
Record name Arginine α-oxoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16856-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diarginine α-ketoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5256-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Cunin, N Glansdorff, A Pierard… - Microbiological …, 1986 - Am Soc Microbiol
The reasons why the biosynthesis and metabolism of arginine have been a focus of interest over the last 30 years reside for a large part in their higher degree of complexity than other …
Number of citations: 978 journals.asm.org
A Jann, H Matsumoto, D Haas - Microbiology, 1988 - microbiologyresearch.org
d-Arginine dehydrogenase activity was discovered in Pseudomonas aeruginosa. This enzyme was inducible by its substrate, d-arginine, as well as by its product, 2-ketoarginine, but not …
Number of citations: 64 www.microbiologyresearch.org
CH Hung, MH Tsai, PS Wang, FW Liang, CY Hsu… - RMD open, 2023 - rmdopen.bmj.com
Objectives Muscle soreness occurs after exercise and also in musculoskeletal diseases, such as fibromyalgia (FM). However, the nosography and pathoetiology of morbid soreness in …
Number of citations: 1 rmdopen.bmj.com
CH Hung, MH Tsai, PS Wang, FW Liang, KW Lee… - 2022 - researchsquare.com
Background: Muscle soreness occurs after exercise and also under morbid conditions, such as fibromyalgia (FM). However, how the morbid soreness manifests in FM and how it affects …
Number of citations: 3 www.researchsquare.com
KE Erickson, RT Gill, A Chatterjee - PloS one, 2014 - journals.plos.org
Advances in computational methods that allow for exploration of the combinatorial mutation space are needed to realize the potential of synthetic biology based strain engineering efforts…
Number of citations: 11 journals.plos.org
D Schomburg, M Salzmann, D Stephan - Enzyme Handbook 7: Class 1.5 …, 1994 - Springer
Source organism Brassica juncea (inoculated with Agrobacterium tumefaciens, strain A 208 having plasmid pTi37)[3]; Helianthus annuus L.(crown gall tissue induced by Agrobacterium …
Number of citations: 0 link.springer.com

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